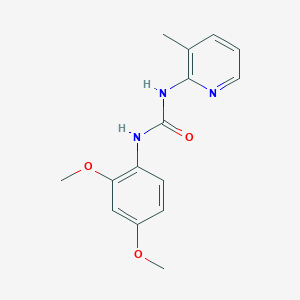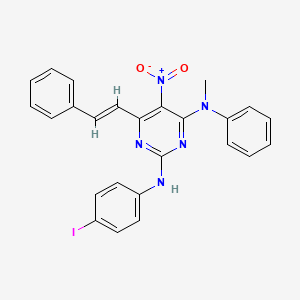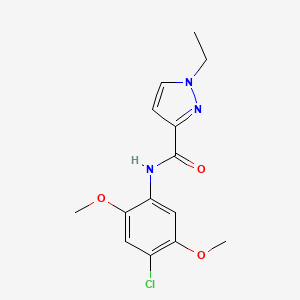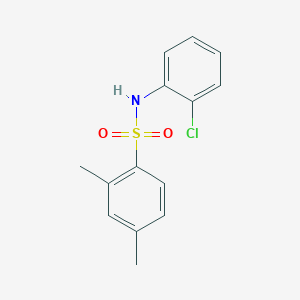
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPU is a potent inhibitor of protein kinase C (PKC), a group of enzymes that play important roles in various cellular processes such as signal transduction, cell proliferation, and differentiation.
作用机制
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the activation of PKC by blocking the phosphorylation of its substrate proteins. This compound has been shown to selectively inhibit the activity of certain PKC isoforms, such as PKCα and PKCβ, while having little effect on others, such as PKCδ and PKCε. The selectivity of this compound for specific PKC isoforms has been attributed to its unique chemical structure and binding properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. Inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress the production of inflammatory cytokines. This compound has also been shown to modulate the activity of ion channels and transporters, such as the Na+/H+ exchanger and the Ca2+ channel, which are involved in the regulation of cellular homeostasis and signaling.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages as a research tool, including its high potency and selectivity for specific PKC isoforms, its ability to penetrate cell membranes and inhibit PKC activity in vivo, and its relatively low toxicity and side effects. However, this compound also has some limitations, such as its solubility and stability issues, which may affect its efficacy in certain experimental conditions. In addition, the use of this compound as a research tool requires careful consideration of the potential off-target effects and the interpretation of the results in the context of PKC signaling pathways.
未来方向
For the study of N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea may include the development of more potent and selective PKC inhibitors based on its chemical structure, the investigation of its effects on PKC isoform-specific signaling pathways, and the exploration of its therapeutic potential in various diseases. In addition, the use of this compound in combination with other drugs or therapies may provide new insights into the complex regulation of cellular processes by PKC and other signaling pathways.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 3-methyl-2-pyridinecarboxylic acid, followed by the formation of the corresponding amide intermediate and subsequent reaction with phosgene and ammonia. The final product is obtained after purification and crystallization.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is known to be involved in the regulation of cell growth, differentiation, apoptosis, and immune response, and aberrant PKC activity has been implicated in the development of various diseases such as cancer, diabetes, and cardiovascular disorders. This compound has been shown to inhibit PKC activity in vitro and in vivo, and its effects on cellular processes have been extensively studied using various cell lines and animal models.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-12-7-6-11(20-2)9-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEREOJZBBDAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R*,3S*,6R*)-5-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5373963.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)

![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)
![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)
![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)
